![molecular formula C10H19NO2 B8595232 N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide](/img/structure/B8595232.png)
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxyethyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-hydroxyethyl)cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[trans-4-(2-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester: Similar structure but with a carbamic acid ester group.
trans-4-Hydroxyproline: Contains a hydroxy group on a proline ring, used in collagen synthesis.
Uniqueness
N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H19NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h9-10,12H,2-7H2,1H3,(H,11,13) |
InChI Key |
NLHYTMLEYMHRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


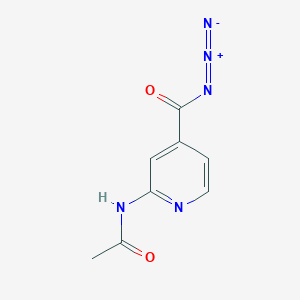
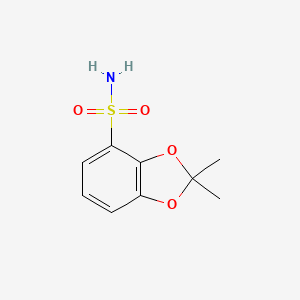
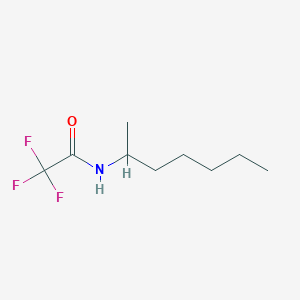
![Dimethyl {[benzyl(hydroxy)amino]methyl}phosphonate](/img/structure/B8595168.png)
![Ethyl 4-[cyclopropyl(oxetan-3-yl)amino]cyclohexane-1-carboxylate](/img/structure/B8595175.png)
![6-[(dimethylamino)methyl]pyridine-2-carboxylic acid](/img/structure/B8595181.png)
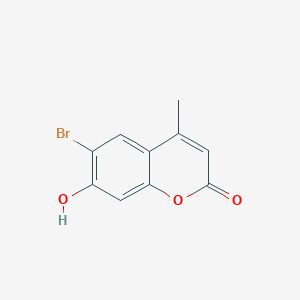
![Pyrrolidino[1,2-e]-4H-1,3,5-dithiazine, 2,4-dimethyl](/img/structure/B8595188.png)
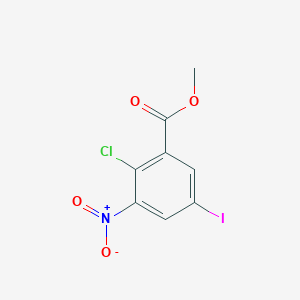
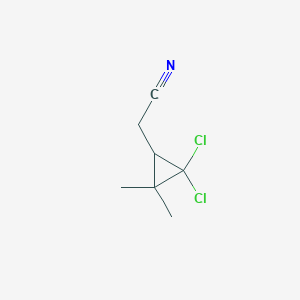
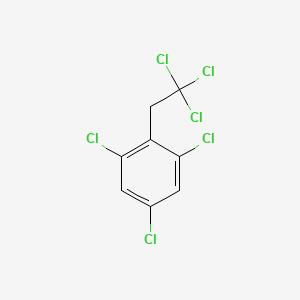
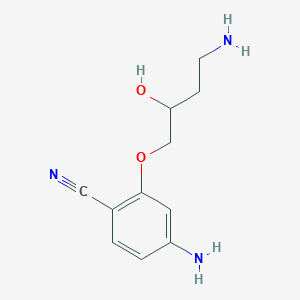
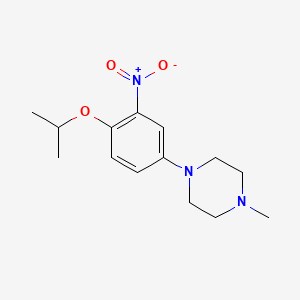
![3-Formyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B8595261.png)
